molecular formula C11H9FN2O2 B13695195 2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde

2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13695195
M. Wt: 220.20 g/mol
InChI Key: BQCDCRNJBWVSAY-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that features a unique combination of a fluorinated aromatic ring and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

    Introduction of the Fluoro and Methoxy Groups: The fluorine and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and methoxylating agents.

    Final Assembly: The final step involves coupling the imidazole ring with the substituted aromatic ring through a formylation reaction to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: 2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carboxylic acid

    Reduction: 2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methoxy groups can enhance the compound’s binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-4-carbaldehyde
  • 2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-6-carbaldehyde
  • 2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-methanol

Uniqueness

2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to the specific positioning of the fluorine and methoxy groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C11H9FN2O2/c1-16-10-4-7(2-3-9(10)12)11-13-5-8(6-15)14-11/h2-6H,1H3,(H,13,14)

InChI Key

BQCDCRNJBWVSAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC=C(N2)C=O)F

Origin of Product

United States

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